molecular formula C9H11N3O3 B13192701 Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B13192701
M. Wt: 209.20 g/mol
InChI Key: JUPBFMBBSBFORM-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share structural similarities and are used in medicinal chemistry.

Uniqueness

Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11N3O3C_9H_{11}N_3O_3 and a molecular weight of approximately 209.20 g/mol. It features a pyrimidine ring structure, which is crucial for its biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase (XO) and matrix metalloproteinases (MMPs). These enzymes are involved in purine metabolism and extracellular matrix remodeling, respectively .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and apoptosis by modulating the activity of key signaling molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. For example, it has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth, particularly in drug-resistant organisms .

Antitubercular Activity

A study highlighted the compound's potential as an antitubercular agent. It was tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth without eliciting hypersensitivity reactions in knockout strains .

Anti-inflammatory Effects

The compound's interaction with MMPs suggests a role in anti-inflammatory processes. By inhibiting these enzymes, it may reduce tissue remodeling associated with chronic inflammation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Study Focus Findings
Study AAntimicrobial activityShowed significant inhibition against various bacterial strains.
Study BAntitubercular effectsDemonstrated efficacy against Mycobacterium tuberculosis with minimal toxicity.
Study CEnzyme inhibitionInhibited MMPs, suggesting potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption characteristics with low toxicity towards major cytochrome P450 enzymes, suggesting a reduced risk for drug-drug interactions.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C9H11N3O3/c1-15-8(14)6-4-10-9(12-7(6)13)11-5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11,12,13)

InChI Key

JUPBFMBBSBFORM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(NC1=O)NC2CC2

Origin of Product

United States

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